

Elvucitabine as a Cytosine Nucleoside Analog: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (also known as β -L-Fd4C) is a synthetic L-cytosine nucleoside analog that has demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of viral replication through the termination of DNA chain elongation. This technical guide provides an in-depth overview of **elvucitabine**, including its mechanism of action, cellular metabolism, pharmacokinetic profile, clinical efficacy, and safety data from key clinical trials. Detailed experimental protocols for the evaluation of its antiviral activity and potential for mitochondrial toxicity are also presented, alongside visual representations of its metabolic pathway and mechanism of action.

Introduction

Elvucitabine is an investigational drug that has been evaluated in Phase II clinical trials for the treatment of HIV-1 infection and chronic Hepatitis B.[1][2] Its chemical structure, 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, is similar to other approved NRTIs such as lamivudine and emtricitabine.[2] However, in vitro studies have suggested that **elvucitabine** may retain activity against certain viral strains that have developed resistance to these other NRTIs.[2] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the development of antiviral therapeutics.



Chemical and Physical Properties

Property	- Value
IUPAC Name	4-amino-5-fluoro-1-[(2S,5R)-5- (hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin- 2-one[1]
Molecular Formula	C ₉ H ₁₀ FN ₃ O ₃ [1]
Molecular Weight	227.19 g/mol [3]
CAS Number	181785-84-2[1]
Synonyms	ACH-126,443, L-Fd4C, β-L-Fd4C[1]

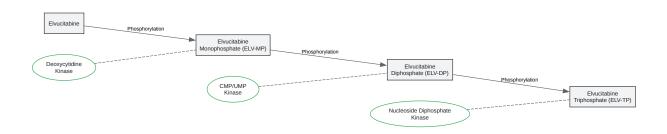
Mechanism of Action and Cellular Metabolism

Elvucitabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] As a cytosine analog, it is metabolized by cellular kinases to its triphosphate form, **elvucitabine** triphosphate (ELV-TP).[4]

ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of **elvucitabine** prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[5]

The intracellular metabolic activation pathway of **elvucitabine** is depicted below:



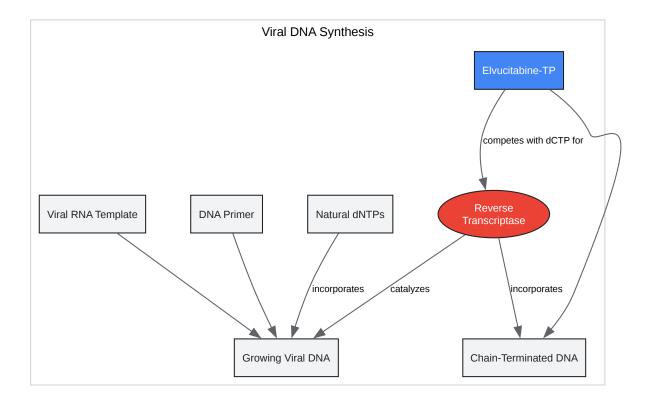


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Figure 1: Intracellular phosphorylation cascade of elvucitabine.

The subsequent inhibition of viral reverse transcriptase is illustrated in the following diagram:





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Figure 2: Mechanism of action of elvucitabine triphosphate on viral reverse transcriptase.

Pharmacokinetic Properties

Elvucitabine exhibits a unique pharmacokinetic profile characterized by a long plasma half-life. [4]

Table 1: Pharmacokinetic Parameters of **Elvucitabine** in HIV-1-Infected Subjects



Parameter	5 mg Once Daily	10 mg Once Daily	20 mg Every 48h
Cmax (ng/mL) - Day 21	30.8 ± 7.2	60.1 ± 13.9	94.7 ± 21.8
AUC0-24 (ng*h/mL) - Day 21	525 ± 117	1085 ± 240	1656 ± 361
Plasma Half-life (t½) (hours)	~100	~100	~100
Intracellular Half-life (t½) of ELV-TP (hours)	≥ 20	≥ 20	≥ 20

Data are presented as mean \pm standard deviation. Data extracted from a study in HIV-1-infected subjects receiving **elvucitabine** with lopinavir-ritonavir.[4]

Clinical Efficacy HIV-1 Infection

A Phase II clinical trial (NCT00350272) evaluated the efficacy and safety of **elvucitabine** in combination with efavirenz and tenofovir in treatment-naive HIV-1 infected patients, compared to a regimen containing lamivudine.[6]

Table 2: Efficacy of **Elvucitabine** in Treatment-Naive HIV-1 Infected Patients (Week 48)

Outcome	Elvucitabine + EFV + TDF (n=37)	Lamivudine + EFV + TDF (n=37)
Proportion with HIV-1 RNA <50 copies/mL (ITT)	65%	78%
Mean Change in CD4+ T-cell Count (cells/mm³)	+178	+165

ITT: Intent-to-Treat analysis. Data are from a 48-week interim analysis.[6]



Another study in HIV-positive participants showed that a 7-day monotherapy with 10 mg once-daily **elvucitabine** resulted in a mean viral load decline of 0.85 log10 copies/mL.[7]

Hepatitis B Virus (HBV) Infection

Elvucitabine has also demonstrated activity against HBV. A Phase II clinical trial (NCT00034359) was completed to assess its safety and antiviral activity in treatment-naive adults with chronic HBV infection.[8] While detailed quantitative results from this specific trial are not publicly available in a structured format, preclinical data and other clinical observations suggest its potential in this indication.[2]

Safety and Tolerability

Across clinical trials, **elvucitabine** has been generally well-tolerated.[7] The incidence and severity of adverse events were reportedly similar to those observed with lamivudine in a comparative study.[6] High doses of **elvucitabine** (50 and 100 mg once daily) have been associated with reversible leucopenia and neutropenia.[4]

In Vitro Antiviral Activity and Resistance Profile

Elvucitabine has shown potent in vitro activity against wild-type HIV-1 isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells, which is 5- to 10-fold more potent than lamivudine.[4] Importantly, it has also demonstrated activity against a variety of nucleoside-resistant viral isolates, particularly those with resistance to zidovudine and tenofovir.[4] While the M184V mutation confers high-level resistance to lamivudine and emtricitabine, it only leads to a smaller increase in the IC50 for **elvucitabine**.[9]

Experimental Protocols

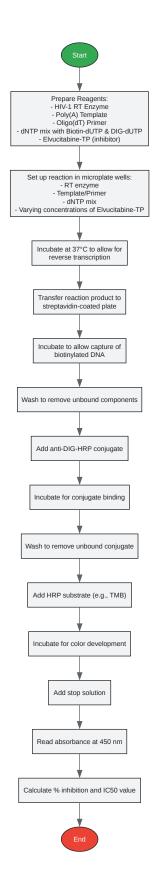
The following are representative protocols for key in vitro assays used to characterize the antiviral properties and potential toxicity of nucleoside analogs like **elvucitabine**.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is designed to measure the ability of the active triphosphate form of **elvucitabine** (ELV-TP) to inhibit the enzymatic activity of HIV-1 reverse transcriptase. A common method is a non-radioactive ELISA-based assay.[10]



Workflow Diagram:



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Figure 3: Workflow for an ELISA-based HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

- Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and digoxigenin (DIG)-dUTP, and serial dilutions of **elvucitabine** triphosphate.
- Reaction: In a microplate, combine the HIV-1 RT, template/primer, dNTP mix, and varying concentrations of elvucitabine triphosphate. Include controls with no inhibitor (positive control) and no enzyme (negative control). Incubate the plate at 37°C for 1-2 hours.
- Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.
- Detection: Wash the plate and add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After incubation and a subsequent wash, add a chromogenic HRP substrate (e.g., TMB).
- Analysis: Stop the reaction and measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined.

Intracellular Phosphorylation Assay

This assay quantifies the conversion of **elvucitabine** to its active triphosphate form within cells, typically Peripheral Blood Mononuclear Cells (PBMCs). High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a standard method. [11]

Methodology:

- Cell Culture and Treatment: Culture PBMCs and incubate them with a known concentration of elvucitabine for various time points.
- Cell Lysis and Extraction: Harvest the cells, wash them to remove extracellular drug, and lyse them. Extract the intracellular contents, including the phosphorylated metabolites of elvucitabine.



- Sample Preparation: Precipitate proteins from the cell lysate and concentrate the nucleotide fraction.
- LC-MS/MS Analysis: Separate the phosphorylated metabolites (ELV-MP, ELV-DP, and ELV-TP) using HPLC with an appropriate column and mobile phase. Quantify the metabolites using tandem mass spectrometry by monitoring specific parent-to-daughter ion transitions for each analyte.
- Quantification: Use a standard curve generated with known amounts of synthetic
 elvucitabine mono-, di-, and triphosphates to determine the intracellular concentrations of each metabolite.

Mitochondrial DNA Polymerase Gamma Inhibition Assay

This assay assesses the potential for **elvucitabine** to inhibit human mitochondrial DNA polymerase gamma (Pol γ), which is a key indicator of potential mitochondrial toxicity.

Methodology:

- Enzyme and Substrate Preparation: Purify recombinant human Pol γ (catalytic and accessory subunits). Prepare a DNA primer-template substrate.
- Inhibition Assay: Set up reactions containing Pol y, the primer-template, a mixture of dNTPs, and varying concentrations of **elvucitabine** triphosphate. Include a positive control (a known Pol y inhibitor) and a negative control (no inhibitor).
- Reaction and Analysis: Initiate the reaction by adding MgCl₂ and incubate at 37°C. Stop the reaction at various time points. Analyze the DNA products by denaturing polyacrylamide gel electrophoresis and autoradiography (if using a radiolabeled primer) or fluorescence imaging (if using a fluorescently labeled primer).
- Data Analysis: Quantify the amount of full-length DNA product to determine the extent of inhibition by elvucitabine triphosphate. Calculate the IC50 value.

Conclusion



Elvucitabine is a potent cytosine nucleoside analog with a favorable pharmacokinetic profile, including a long plasma half-life that could allow for less frequent dosing. It has demonstrated significant antiviral activity against both wild-type and drug-resistant strains of HIV-1 and shows promise for the treatment of chronic Hepatitis B. While high doses have been associated with hematologic side effects, lower doses have been generally well-tolerated in clinical trials. Further clinical development and research are warranted to fully elucidate the therapeutic potential of **elvucitabine** in the management of these viral infections. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of antiviral drug development.

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